molecular formula C10H10F3NO3 B13022837 Ethyl 2-amino-5-(trifluoromethoxy)benzoate

Ethyl 2-amino-5-(trifluoromethoxy)benzoate

Cat. No.: B13022837
M. Wt: 249.19 g/mol
InChI Key: LRMYMTKSGQSULI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(trifluoromethoxy)benzoate is a chemical building block of high interest in organic synthesis and medicinal chemistry. Its structure, featuring both an amino group and a trifluoromethoxy group on the aromatic ring, makes it a valuable intermediate for constructing more complex molecules . The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of compounds, making this ester a key precursor in the development of Active Pharmaceutical Ingredients (APIs) . Similarly, its structural analogue, Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate, is noted for its use in antimicrobial and anticancer research, suggesting potential parallel applications for this compound . The amino group on the benzoate ring facilitates further functionalization through reactions such as amide bond formation or diazotization, allowing researchers to create diverse compound libraries for biological screening . As a standard handling practice, this product should be stored in a cool, dark place under an inert atmosphere. This compound is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

ethyl 2-amino-5-(trifluoromethoxy)benzoate

InChI

InChI=1S/C10H10F3NO3/c1-2-16-9(15)7-5-6(3-4-8(7)14)17-10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

LRMYMTKSGQSULI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC(F)(F)F)N

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Amino 5 Trifluoromethoxy Benzoate and Analogous Structures

Established Synthetic Routes to Substituted 2-Aminobenzoate (B8764639) Esters

The formation of the core 2-aminobenzoate ester structure can be achieved through several reliable synthetic pathways. These methods include the direct conversion of carboxylic acids to esters, the formation of the amine functionality via reduction, and the introduction of the unique trifluoromethoxy substituent.

The most direct route to ethyl 2-aminobenzoate esters is the esterification of the corresponding 2-aminobenzoic acids. Several methods are effective for this transformation. Fischer-Speier esterification, which involves heating the carboxylic acid in an excess of the alcohol (ethanol) with a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. core.ac.uk Alternatively, reagents like thionyl chloride can be used to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol (B145695) to form the ester. mdpi.com Another effective method is the use of dimethyl sulfate (B86663) in acetone, which has been shown to provide high efficiency and product purity for the esterification of similar aminobenzoic acids. researchgate.net Transesterification is another viable process, where an existing aminobenzoic acid alkyl ester is reacted with a different alcohol in the presence of a catalyst to yield the desired ester product. google.com

Table 1: Comparison of Esterification Methods for Aminobenzoic Acids

Method Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier Esterification Carboxylic Acid, Ethanol, H₂SO₄ (cat.) Reflux Inexpensive reagents, simple procedure. core.ac.uk Equilibrium-limited, requires excess alcohol.
Thionyl Chloride Method Carboxylic Acid, Thionyl Chloride, then Ethanol Two steps, often at low to room temperature. mdpi.com High yield, irreversible reaction. Thionyl chloride is corrosive and moisture-sensitive.
Dimethyl Sulfate Method Carboxylic Acid, Dimethyl Sulfate, Acetone Room temperature or gentle heating. High efficiency and purity. researchgate.net Dimethyl sulfate is highly toxic.
Transesterification Methyl Ester, Ethanol, Catalyst (e.g., acid/base) Reflux, often with removal of methanol (B129727) byproduct. google.com Useful for converting existing esters. Equilibrium-driven, requires specific starting materials.

For the synthesis of the amino group on the aromatic ring, the most common and practical approach is the reduction of a corresponding nitro-substituted precursor. For instance, ethyl 2-nitro-5-(trifluoromethoxy)benzoate can be reduced to the target amine. This transformation is typically achieved through catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. chemicalbook.commdpi.com This method is highly efficient and chemoselective, leaving the ester and trifluoromethoxy groups intact.

While the term "reductive amination" more commonly refers to the conversion of an aldehyde or ketone to an amine, it represents a fundamental strategy for C-N bond formation. wikipedia.orglibretexts.org In a broader sense, creating the 2-amino functionality on the benzoate (B1203000) ring relies on the reduction of a suitable nitrogen-containing precursor. Another, though less common, strategy for this specific substitution pattern would be the reduction of a nitrile (a cyano group) at the 2-position of the ring to a primary amine.

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly impacts a molecule's electronic properties and lipophilicity. nih.gov Its introduction onto an aromatic ring is a specialized transformation. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group is typically installed by reacting a phenol (B47542) derivative with a suitable fluorinating agent. mdpi.comwikipedia.orgtaylorandfrancis.com

A plausible strategy for synthesizing ethyl 2-amino-5-(trifluoromethoxy)benzoate would involve the trifluoromethoxylation of a precursor such as ethyl 2-amino-5-hydroxybenzoate. Reagents capable of delivering the -OCF₃ moiety are required for this step. For instance, trifluoromethyl triflate has been used as a bifunctional reagent that can activate a substrate and deliver the trifluoromethoxy group. rsc.org The synthesis often requires conditions that can generate a trifluoromethoxide anion or a related reactive species to perform a nucleophilic attack on an activated aromatic system, or conversely, an electrophilic trifluoromethoxylation of a nucleophilic aromatic ring like a phenol.

Precursor Synthesis and Strategic Intermediate Transformations

The synthesis of complex aromatic compounds often relies on the strategic construction and modification of key intermediates. This involves building the precursor acid and utilizing powerful catalytic reactions to assemble the final structure.

The direct precursor to the final ester is 2-amino-5-(trifluoromethoxy)benzoic acid (CAS 83265-56-9). nih.gov The synthesis of this key intermediate can be approached from various starting materials. A common strategy for substituted anthranilic acids involves modifying a commercially available aniline (B41778). For example, a synthesis could commence with 4-(trifluoromethoxy)aniline (B150132). This starting material would then need to undergo reactions to introduce the carboxylic acid group at the ortho-position to the amine. This can be a challenging transformation and may require protecting groups and directed ortho-metalation strategies.

An alternative pathway could be analogous to the synthesis of 2-amino-5-fluorobenzoic acid, which starts with 4-fluoroaniline (B128567) and proceeds through a condensation reaction, cyclization to form an isatin (B1672199) intermediate, and subsequent oxidative cleavage to yield the desired anthranilic acid. google.com A similar sequence starting from 4-(trifluoromethoxy)aniline could potentially yield the target 2-amino-5-(trifluoromethoxy)benzoic acid.

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov This approach offers a powerful and versatile strategy for assembling the target molecule from halogenated intermediates. For example, a suitably substituted aryl halide or triflate can be coupled with a variety of partners.

One potential strategy would involve a palladium-catalyzed coupling reaction to introduce one of the key functional groups. For instance, a precursor like ethyl 2-amino-5-bromobenzoate could be subjected to a cross-coupling reaction with a trifluoromethoxide source, although this is a less common transformation.

More established is the use of palladium catalysis for C-C bond formation. acs.orgorganic-chemistry.org While not directly applicable to installing the -OCF₃ group, these methods highlight the utility of benzoates as coupling partners. Studies on the palladium-catalyzed decarboxylative cross-coupling of sodium benzoates with chloroarenes demonstrate the reactivity of benzoate derivatives in modern catalysis. nih.govresearchgate.net These reactions often employ specialized phosphine (B1218219) ligands and palladium precatalysts to achieve high efficiency. nih.gov

Table 2: Example of a Palladium-Catalyzed Reaction on a Benzoate Derivative

Reaction Type Substrates Catalyst System Conditions Outcome Reference
Decarboxylative Cross-Coupling Sodium Benzoate, Chloroarene Pd(OAc)₂, SPhos, K₂CO₃ 130 °C, Dioxane Formation of biaryl product nih.govresearchgate.net
Suzuki-Miyaura Coupling 2-B(pin)-substituted allylic benzoate, Aryl Iodide Pd₂(dba)₃, P(t-Bu)₃, K₃PO₄ 80 °C, Dioxane/H₂O Arylated allylic benzoate formation nih.gov
Arylation of Allylic Benzoates Allylic Benzoate, Arylsiloxane Pd₂(dba)₃, TBAF THF Arylated product in high yield acs.orgorganic-chemistry.org

This strategic use of halogenated intermediates and palladium catalysis provides a modular and powerful approach to constructing complex substituted benzoates, including the precursors required for this compound.

Cyclization Reactions to Form Fused Heterocyclic Intermediates

The strategic positioning of the amino and ester functionalities on the benzene (B151609) ring of aminobenzoate derivatives makes them ideal precursors for constructing fused heterocyclic systems. These reactions are critical for generating molecular complexity and accessing pharmacologically relevant scaffolds like benzodiazepines and polyheterocycles.

One prominent strategy involves the condensation of an aminobenzoate derivative followed by intramolecular cyclization. For instance, the synthesis of a 1,4-benzodiazepine (B1214927) scaffold, a privileged structure in drug discovery, can be achieved from anthranilate precursors. A multi-step process can involve the initial condensation of an N-protected amino acid with an anthranilate, followed by deprotection and subsequent intramolecular cyclization. In a specific example, heating an amino ester intermediate in dimethylformamide (DMF) with a Lewis acid like ferric chloride (FeCl₃) can catalyze the ring-closure to afford the fused diazepine (B8756704) system. wiley.com Another powerful approach involves multicomponent reactions (MCRs), which allow for the assembly of complex products from three or more starting materials in a single operation. nih.govrsc.org These reactions are highly efficient and atom-economical. For example, a three-component domino cyclization using ethyl trifluoropyruvate, methyl ketones, and amino alcohols has been developed to produce bicyclic γ-lactams, which are fused heterocyclic structures. mdpi.com This type of reaction proceeds through a sequential domino process, often initiated by an aldol (B89426) reaction, followed by intramolecular ring formation. mdpi.com Such methods are highly valued for their ability to rapidly generate diverse heterocyclic scaffolds from simple starting materials. nih.gov

Furthermore, grinding techniques under solvent-free conditions represent an environmentally benign and efficient method for synthesizing fused heterocycles. A one-pot protocol for creating benzo-1,4-diazepin-5-ones involves a ring-opening-ring-closure cascade of aziridines with anthranilic acids, catalyzed by lithium bromide. This approach is noted for its high atom economy, rapid reaction times, and avoidance of hazardous solvents and complex purification steps. researchgate.net These examples underscore the versatility of aminobenzoate analogs in synthesizing a diverse array of fused heterocyclic intermediates crucial for various scientific applications.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Achieving high efficiency and yield is paramount in chemical synthesis. The optimization of reaction parameters, including solvent choice, temperature, and catalyst systems, is a critical endeavor.

Solvent Effects and Temperature Control in Synthetic Pathways

The selection of an appropriate solvent and the precise control of temperature are fundamental to maximizing reaction rates and minimizing the formation of unwanted byproducts. In the synthesis of aminobenzoate analogs, polar aprotic solvents are often favored for their ability to enhance the efficiency of reactions like iodination. researchgate.netresearchgate.net The reaction temperature must be carefully balanced; for instance, a range of 25–40°C may be optimal for certain transformations to manage reaction speed versus side-product formation.

In other processes, such as transesterification or coupling reactions, higher temperatures ranging from 80°C to 200°C may be necessary. researchgate.net In such cases, introducing a hydrocarbon solvent like toluene (B28343) can create a reflux environment that helps contain volatile reagents within the reaction mixture, thereby improving efficiency. However, this necessitates an additional step to remove the high-boiling solvent from the final product. The conformation of the molecule itself can be influenced by the solvent environment, which in turn affects its reactivity.

Parameter Condition/Solvent Effect/Observation Reference
Temperature25–40°CBalances reaction rate and minimizes side-product formation.
Temperature80–200°CRequired for certain transesterification and coupling reactions.
SolventPolar Aprotic (e.g., DMF)Enhances efficiency in reactions like iodination.
SolventToluene/XyleneProvides reflux to contain volatile reagents at high temperatures.
SolventChlorobenzeneUsed at higher temperatures to prevent unwanted cycloaddition byproducts. researchgate.net

Catalyst Selection and Ligand Design for Enhanced Efficiency

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective bond formation. For reactions involving aminobenzoate derivatives, such as C-N bond formation (amination), transition metal catalysts, particularly those based on palladium (Pd) and nickel (Ni), are widely used. numberanalytics.comnih.gov

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing arylamines. wiley.com The effectiveness of these palladium-catalyzed reactions is highly dependent on the choice of ligand bound to the metal center. Ligands must be designed to be both electron-rich and sterically demanding to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.govacs.org For example, specialized phosphine ligands like BippyPhos or ylide-substituted phosphines (YPhos) have been developed to enhance catalyst activity, allowing reactions to proceed efficiently even at room temperature. wiley.comacs.org The design of new ligands is crucial for overcoming challenges, such as the coupling of difficult substrates or enabling the use of weaker bases, which increases the functional group tolerance of the reaction. mit.edu

Beyond palladium, other catalysts are also employed. Titanium-based catalysts like tetra(n-butoxide) titanium (IV) have been used in the preparation of aminobenzoate esters. The development of air-stable nickel precatalysts has also expanded the scope of C-N cross-coupling to include a wider range of starting materials. mit.edu The rational design of chiral ligands, often derived from natural sources like amino alcohols, is another critical area, enabling the synthesis of specific stereoisomers (asymmetric synthesis), which is of utmost importance in the pharmaceutical industry. nih.govrsc.org

Isolation and Purification Techniques for Reaction Products

Once a synthesis is complete, the isolation and purification of the desired product in high purity are essential. A variety of standard laboratory techniques are employed for products like this compound.

Commonly, the crude product is first isolated through filtration or extraction. For solid products, vacuum filtration is a standard method to separate the crystals from the reaction solvent. libretexts.org The crude material is then subjected to one or more purification techniques.

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities behind in the mother liquor. Recrystallizing from solvents like ethanol or ether is common for aminobenzoate esters. orgsyn.org

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). A solvent system, such as a hexane/ethyl acetate (B1210297) gradient, is used to elute the compounds from the column. This method can achieve purities greater than 95%.

Acid-Base Extraction: The amino group on the benzoate ring allows for purification via acid-base chemistry. The compound can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, moving it into the aqueous layer. The layers are separated, and the aqueous layer is then basified to precipitate the purified amine, which can be re-extracted into an organic solvent.

Distillation: For liquid products, distillation can be an effective purification method, separating compounds based on differences in boiling points.

In some preparations, older but effective methods are still used, such as treatment with activated carbon to remove colored impurities, followed by pH adjustment and cooling under an inert atmosphere (e.g., nitrogen) to induce precipitation of the pure product. google.compatsnap.com

Exploration of Novel Synthetic Approaches and Principles of Green Chemistry

The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to design more sustainable and environmentally benign processes. mdpi.cominstituteofsustainabilitystudies.comncfinternational.it This involves minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. nih.govispe.org

Key green chemistry strategies applicable to the synthesis of aminobenzoate derivatives include:

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green because they combine multiple starting materials into a complex product in a single step. nih.govnih.govrsc.org This improves atom economy, reduces the number of synthetic steps, and minimizes solvent usage and waste generation compared to traditional linear syntheses. researchgate.net

Catalysis over Stoichiometric Reagents: The use of catalysts, especially biocatalysts (enzymes), is a core principle of green chemistry. mdpi.com Catalysts are used in small amounts and can be recycled, whereas stoichiometric reagents are consumed in the reaction and generate significant waste. ncfinternational.it The development of highly active catalysts like the palladium-phosphine systems allows for lower catalyst loadings and more efficient reactions. nih.gov

Use of Greener Solvents: Traditional volatile organic solvents (VOCs) are often toxic and environmentally harmful. Green chemistry promotes the use of safer alternatives like water, ethanol, or biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netmdpi.com For example, conducting palladium-catalyzed aminations in aqueous micellar solutions using surfactants is a sustainable approach that reduces reliance on organic solvents. nih.govacs.org

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or solvent-free grinding techniques, aligns with green principles. researchgate.net These methods can dramatically shorten reaction times from hours to minutes and often lead to higher yields with fewer side products.

Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity under mild conditions (room temperature and neutral pH) in aqueous media. mdpi.com For instance, engineered strains of E. coli have been used to biologically synthesize alkylated anthranilate derivatives, demonstrating the potential for producing these valuable compounds from renewable feedstocks. jmb.or.kr

These novel approaches not only enhance the efficiency and safety of chemical synthesis but also significantly reduce the environmental footprint of producing valuable compounds like this compound. ispe.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes of the functional groups and the molecular skeleton, providing invaluable structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Assignment of Characteristic Functional Group Vibrations

FT-IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of Ethyl 2-amino-5-(trifluoromethoxy)benzoate is expected to show characteristic absorption bands corresponding to its primary amine, ester, and trifluoromethoxy moieties, as well as its aromatic ring.

The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations: an asymmetric stretch (νₐₛ) at higher wavenumbers and a symmetric stretch (νₛ) at lower wavenumbers. For aromatic amines like ethyl 2-aminobenzoate (B8764639), these bands are generally found in the 3300-3500 cm⁻¹ region. nih.govresearchgate.net The ester group is characterized by a strong carbonyl (C=O) stretching vibration, anticipated around 1680-1710 cm⁻¹, a region typical for aromatic esters. nist.gov

The trifluoromethoxy (-OCF₃) group gives rise to very strong and characteristic absorption bands due to C-F stretching vibrations, typically located in the 1200-1280 cm⁻¹ range. The C-O stretching of the ether linkage within this group and the ester group will also produce strong signals, expected between 1050 and 1250 cm⁻¹. Aromatic C=C ring stretching vibrations are expected in the 1450-1620 cm⁻¹ region, while aromatic C-H stretches appear above 3000 cm⁻¹.

Predicted FT-IR Peak Assignments for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Asymmetric StretchPrimary Amine (-NH₂)~3480Medium
N-H Symmetric StretchPrimary Amine (-NH₂)~3370Medium
Aromatic C-H StretchAryl3050-3150Medium-Weak
Aliphatic C-H StretchEthyl (-CH₂CH₃)2900-3000Medium-Weak
C=O StretchEster (-COOEt)~1690Strong
Aromatic C=C StretchAryl1580-1620Medium-Strong
N-H ScissoringPrimary Amine (-NH₂)~1560Medium
C-F Asymmetric StretchTrifluoromethoxy (-OCF₃)~1260Very Strong
C-F Symmetric StretchTrifluoromethoxy (-OCF₃)~1220Very Strong
C-O StretchEster, Ether1050-1250Strong

Raman Spectroscopy: Identification of Aromatic Ring Modes and Skeletal Vibrations

Raman spectroscopy complements FT-IR by providing information on less polar, more polarizable bonds. It is particularly sensitive to the vibrations of the aromatic ring and the carbon skeleton.

The most intense signals in the Raman spectrum are expected to be the symmetric aromatic ring breathing and stretching modes, which occur in the 1000-1620 cm⁻¹ range. researchgate.netmdpi.com The C-H stretching vibrations around 3060 cm⁻¹ will also be present. researchgate.net While the C=O stretch is observable, it is typically weaker in Raman than in IR. The symmetric vibrations of the trifluoromethoxy group are also expected to be Raman active. In contrast to FT-IR, the N-H and other highly polar group vibrations are generally weak in Raman spectra.

Predicted Raman Shift Assignments for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H StretchAryl~3060Medium
Aromatic Ring StretchAryl~1600Strong
C=O StretchEster (-COOEt)~1690Weak-Medium
Aromatic Ring BreathingAryl~1000Strong
C-O-C StretchEster, Ether1100-1200Medium
O-CF₃ Symmetric StretchTrifluoromethoxy (-OCF₃)700-800Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR): Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides a count of chemically distinct protons and information about their neighboring protons through spin-spin coupling.

The ethyl ester group is expected to produce two signals: a triplet around 1.4 ppm corresponding to the methyl (-CH₃) protons, coupled to the two methylene (B1212753) protons, and a quartet around 4.4 ppm from the methylene (-CH₂-) protons, coupled to the three methyl protons. The amino (-NH₂) protons are anticipated to appear as a broad singlet around 4.5-5.5 ppm, the chemical shift of which can be concentration and solvent dependent. rsc.org

The aromatic region will display signals for three distinct protons. Based on the electronic effects of the substituents (-NH₂ is strongly activating, -OCF₃ is moderately deactivating, and -COOEt is deactivating), the following approximate shifts and coupling patterns are predicted:

H-6 : This proton is ortho to the activating -NH₂ group and meta to the deactivating -OCF₃ group. It is expected to be a doublet, appearing around 6.8-7.0 ppm.

H-4 : This proton is meta to both the -NH₂ and -COOEt groups and ortho to the -OCF₃ group. It is predicted to appear as a doublet of doublets around 7.2-7.4 ppm.

H-3 : This proton is ortho to the deactivating -COOEt group and meta to the -NH₂ group. It will be the most deshielded aromatic proton, appearing as a doublet around 7.7-7.9 ppm. rsc.org

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ethyl -CH₃~1.4Triplet (t)~7.13H
Ethyl -CH₂-~4.4Quartet (q)~7.12H
Amine -NH₂~5.0Broad Singlet (br s)-2H
Aromatic H-6~6.9Doublet (d)~8.81H
Aromatic H-4~7.3Doublet of Doublets (dd)~8.8, ~2.51H
Aromatic H-3~7.8Doublet (d)~2.51H

Carbon Nuclear Magnetic Resonance (¹³C NMR): Quaternary Carbon and Aliphatic Carbon Assignment

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The ethyl group carbons are expected at approximately 14 ppm (-CH₃) and 61 ppm (-CH₂-). The ester carbonyl carbon (C=O) is predicted to resonate in the deshielded region of 166-168 ppm. rsc.org

The six aromatic carbons will have distinct chemical shifts. The two carbons bonded to the electron-donating -NH₂ and electron-withdrawing -OCF₃ groups (C-2 and C-5), along with the carbon bonded to the ester group (C-1), are quaternary and will not show direct C-H coupling in a standard spectrum. The carbon attached to the trifluoromethoxy group (C-5) is expected to appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the amino group (C-2) will be significantly shielded compared to a standard benzene (B151609) ring.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)
Ethyl -C H₃~14.5Singlet
Ethyl -C H₂-~61.0Singlet
C-6~117Singlet
C-4~118Singlet
C-3~124Singlet
C-1 (Quaternary)~112Singlet
C-5 (Quaternary)~145Quartet (q)
C-2 (Quaternary)~148Singlet
C =O (Quaternary)~167Singlet
C-OC F₃ (Quaternary)~121Quartet (q, ¹JCF ≈ 257 Hz)

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR): Characterization of the Trifluoromethoxy Group

¹⁹F NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, which makes it very sensitive to the local electronic environment. wikipedia.org For this compound, the three fluorine atoms of the -OCF₃ group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal. Based on data for trifluoromethoxybenzene and related structures, this signal is predicted to appear as a singlet in a proton-decoupled spectrum. spectrabase.com Its chemical shift is anticipated in the range of -58 to -60 ppm relative to CFCl₃.

Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-OCF₃-58 to -60Singlet (s)

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers further confirmation of the molecule's structure.

For this compound (C₁₀H₁₀F₃NO₃), the expected exact mass of the molecular ion [M]⁺ would be precisely determined. The fragmentation pathway can be predicted based on the known behavior of ethyl esters and aromatic compounds containing trifluoromethoxy groups.

A plausible fragmentation pathway would likely involve:

Loss of the ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion.

Loss of ethylene (B1197577) (C₂H₄): This can occur via a McLafferty rearrangement, where a hydrogen from the ethyl group is transferred to the carbonyl oxygen, followed by the elimination of ethylene. This would result in a radical cation of the corresponding carboxylic acid.

Loss of the trifluoromethoxy group (•OCF₃): This would lead to a significant fragment ion.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions is also a common subsequent fragmentation step.

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

m/z (predicted)Proposed FragmentDescription of Loss
249.0613[C₁₀H₁₀F₃NO₃]⁺Molecular Ion
220.0585[C₈H₅F₃NO₂]⁺Loss of ethylene (C₂H₄) via McLafferty rearrangement
204.0664[C₉H₈F₃NO₂]⁺Loss of ethyl radical (•C₂H₅)
176.0715[C₈H₈NO₂]⁺Loss of trifluoromethyl radical (•CF₃)
164.0347[C₈H₅NO₃]⁺Loss of trifluoromethoxy radical (•OCF₃)

Computational and Quantum Chemical Investigations of this compound: A Review of Current Research

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or quantum chemical studies have been published for the compound this compound.

Therefore, it is not possible to provide a detailed, data-driven article on its computational chemistry and quantum chemical investigations as outlined. The required analyses, including Density Functional Theory (DFT) studies on its electronic structure and reactivity, as well as conformational analysis and potential energy surface mapping, have not been reported in the available literature.

This includes a lack of published data for:

Frontier Molecular Orbitals (HOMO-LUMO) and their energy gap.

Molecular Electrostatic Potential (MESP) maps.

Chemical reactivity descriptors such as global hardness and electrophilicity index.

Preferred molecular conformations and rotational barriers.

Tautomeric equilibria involving the amino group.

While computational studies are common for many organic molecules, it appears that this compound has not yet been a specific subject of such research. The scientific community has not directed its focus towards a detailed theoretical investigation of this particular chemical entity.

Consequently, the generation of an article with thorough, informative, and scientifically accurate content for each of the specified sections and subsections is not feasible at this time. Any attempt to do so would require original research to be conducted.

In-Depth Computational and Quantum Chemical Analysis of this compound Unfeasible Due to Lack of Published Research

A comprehensive review of available scientific literature reveals a significant gap in the computational and quantum chemical investigation of the compound this compound. Despite extensive searches for scholarly articles and research data, no specific studies detailing the theoretical simulation of its spectroscopic properties, Natural Bonding Orbital (NBO) analysis, or intermolecular interaction studies were identified.

While computational chemistry is a powerful tool for predicting molecular properties, its application to a specific compound requires dedicated research. Methodologies such as Density Functional Theory (DFT) are commonly employed to simulate vibrational frequencies (IR and Raman), UV-Vis absorption spectra, and NMR chemical shifts. For instance, studies on related benzoic acid derivatives often utilize the B3LYP functional with various basis sets to achieve these predictions. Similarly, NBO analysis is a standard method for investigating intramolecular charge transfer and hyperconjugative interactions, and dimer analyses are frequently used to understand hydrogen bonding and π-stacking.

However, without published research applying these methods to this compound, it is not possible to provide the specific, scientifically accurate data and detailed findings requested for the following sections:

Computational Chemistry and Quantum Chemical Investigations

Intermolecular Interaction Studies: Hydrogen Bonding and π-Stacking (e.g., Dimer Analysis)

Generating hypothetical data for these sections would not adhere to the principles of scientific accuracy. The scientific community has not yet published the detailed computational investigations necessary to populate these specific analytical areas for Ethyl 2-amino-5-(trifluoromethoxy)benzoate. Information on its parent compound, 2-amino-5-(trifluoromethoxy)benzoic acid, is also limited to basic properties and does not extend to in-depth computational studies that could be reliably extrapolated to its ethyl ester.

Therefore, a detailed article on the computational chemistry and quantum chemical investigations of this compound, complete with the requested data tables and research findings, cannot be constructed at this time.

Chemical Reactivity and Transformation Pathways

Reactions at the Amino Group: Acylation, Alkylation, and Diazotization

The primary aromatic amino group is a versatile nucleophilic center, readily participating in a variety of transformations.

Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for installing a protecting group. For instance, reaction with acetyl chloride in the presence of a base would yield Ethyl 2-acetamido-5-(trifluoromethoxy)benzoate.

Alkylation: As a nucleophile, the amino group can undergo alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products.

Diazotization: A characteristic reaction of primary aromatic amines is diazotization. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable in synthesis, serving as a precursor for a wide range of functional groups through Sandmeyer-type reactions, where the diazonium group can be replaced by halides, cyanide, or a hydroxyl group.

Reactions at the Ester Moiety: Hydrolysis, Transesterification, and Amidation

The ethyl ester group is susceptible to nucleophilic acyl substitution, allowing for several important transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-Amino-5-(trifluoromethoxy)benzoic acid sigmaaldrich.com, under either acidic or basic conditions. Acid-catalyzed hydrolysis, often using an aqueous acid like sulfuric acid, is an equilibrium process. google.com Saponification, using a base like sodium hydroxide, is an irreversible reaction that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid.

Transesterification: By heating the ethyl ester in the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl group. For example, reacting it with methanol (B129727) would yield Methyl 2-amino-5-(trifluoromethoxy)benzoate. evitachem.com

Amidation: Direct reaction of the ester with amines to form amides is possible, though it often requires elevated temperatures or the use of catalysts like niobium(V) oxide or various organoboron compounds to proceed efficiently. researchgate.netnih.gov This reaction provides a direct route to amide derivatives from the ester.

Reactions Involving the Trifluoromethoxy Group: Stability and Potential for Derivatization

The trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical and metabolic stability. mdpi.com

Stability: The strength of the carbon-fluorine bonds makes the -OCF₃ group highly resistant to chemical degradation under most reaction conditions, including strong acids, bases, and common oxidizing or reducing agents. mdpi.comnih.gov This robustness is a key reason for its incorporation into pharmaceuticals and agrochemicals, as it can enhance metabolic stability and bioavailability. beilstein-journals.org

Potential for Derivatization: Direct chemical transformation of the trifluoromethoxy group is extremely challenging due to its low reactivity. mdpi.com The trifluoromethoxide anion is highly unstable, making nucleophilic displacement of the group difficult. mdpi.com While advanced methods for C-F bond activation and functionalization of trifluoromethyl (-CF₃) groups are emerging, such transformations for the -OCF₃ group are not common and require specific reagents and conditions that are generally not applicable in standard synthesis. researchgate.nettcichemicals.com For practical purposes, the trifluoromethoxy group is considered an inert substituent.

Table 1: Summary of Reactivity for Functional Groups in this compound
Functional GroupType of ReactionTypical ReagentsProduct Type
Amino (-NH₂)AcylationAcyl Halides, AnhydridesAmide
AlkylationAlkyl HalidesSecondary/Tertiary Amine
DiazotizationNaNO₂, HCl (0-5 °C)Diazonium Salt
Ester (-COOEt)Hydrolysis (Saponification)NaOH, H₂O then H₃O⁺Carboxylic Acid
TransesterificationR'OH, Acid/Base CatalystNew Ester
AmidationR'R''NH, Heat/CatalystAmide
Trifluoromethoxy (-OCF₃)DerivatizationGenerally UnreactiveNo Reaction (under standard conditions)

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Further substitution on the benzene ring is complex due to the competing directing effects of the three existing substituents.

Directing Effects: Substituents on a benzene ring influence the position of incoming electrophiles. wikipedia.org

Amino (-NH₂) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.

Trifluoromethoxy (-OCF₃) group: A deactivating group due to its strong inductive electron withdrawal, but it is ortho and para directing because the oxygen's lone pairs can donate into the ring via resonance to stabilize the cationic intermediate. youtube.com

Ester (-COOEt) group: A deactivating group that directs incoming electrophiles to the meta position.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
SubstituentPosition on RingReactivity EffectDirecting Effect
-NH₂C2ActivatingOrtho, Para
-COOEtC1DeactivatingMeta
-OCF₃C5DeactivatingOrtho, Para

Nucleophilic Aromatic Substitution Reactions (if activated by other substituents)

Nucleophilic aromatic substitution (SₙAr) typically requires two key features: a good leaving group (like a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

This compound does not possess a suitable leaving group on the aromatic ring. While the trifluoromethoxy and ester groups are electron-withdrawing, they are not typically sufficient to activate the ring for SₙAr with H⁻ or OR⁻ as a leaving group. However, the amino group could be converted into a diazonium salt, which is an excellent leaving group (N₂). This would make the C2 position susceptible to nucleophilic attack, although this pathway competes with other reactions of the diazonium salt. Therefore, the parent molecule is not expected to undergo SₙAr reactions under standard conditions.

Cycloaddition Reactions and Pericyclic Transformations

Aromatic rings like benzene are generally poor substrates for cycloaddition reactions such as the Diels-Alder reaction because it would require the loss of aromaticity. While examples exist under high pressure or with highly activated systems, this compound is not expected to participate directly in such transformations. However, the functional groups present could be used to first construct a heterocyclic system. For example, derivatives of anthranilates can undergo condensation and cyclization reactions to form quinazolinones or benzodiazepines, which may have their own distinct cycloaddition reactivity. mdpi.com

Oxidation and Reduction Pathways

Oxidation: The primary amino group is sensitive to oxidation and can be converted to nitroso or nitro functionalities using specific oxidizing agents. evitachem.com The aromatic ring itself is generally stable to oxidation except under harsh conditions that would also degrade the side chains.

Reduction: The ester group can be reduced to a primary alcohol, [2-(hydroxymethyl)phenyl]amine derivative, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring can be reduced under forcing conditions, for example, via Birch reduction, though this is often incompatible with other functional groups. The trifluoromethoxy group is highly resistant to reduction.

Role As a Chemical Intermediate in Advanced Organic Synthesis

Strategic Building Block for Complex Aromatic and Heterocyclic Systems

The structure of Ethyl 2-amino-5-(trifluoromethoxy)benzoate, as a derivative of anthranilic acid, is ideally suited for the synthesis of fused heterocyclic systems. The ortho-positioning of the amino and ethyl ester groups allows them to serve as reactive handles for cyclization reactions, forming rings fused to the central benzene (B151609) core.

The amino group can act as a nucleophile or be readily converted into other functional groups, such as a hydrazine (B178648), which can then react with the ester moiety (or its activated form) to build various heterocyclic frameworks. This strategy is a well-established method for creating classes of compounds like quinazolinones, which are of significant interest due to their varied biological activities. nih.gov For instance, 3-aminoquinazolinones can be synthesized by condensing an anthranilate with an appropriate amide, followed by cyclization with hydrazine hydrate. nih.gov This fundamental reactivity can be applied to this compound to produce quinazolinones bearing the trifluoromethoxy group.

Furthermore, the amino group can facilitate cyclization through mechanisms like the "tert-amino effect," where an ortho-substituted N,N-dialkylaniline undergoes ring closure, providing a pathway to complex spiro heterocycles. nih.gov The inherent reactivity of the amino group also allows for its use in building other heterocyclic systems such as thiazoles, triazoles, and benzimidazoles through various condensation and cyclization reactions. uobaghdad.edu.iqresearchgate.net The presence of the trifluoromethoxy group is crucial, as it imparts unique properties of lipophilicity and metabolic stability to the final heterocyclic products, a desirable feature in fields like medicinal chemistry.

Table 1: Examples of Heterocyclic Systems Derived from Anthranilate Precursors

Heterocyclic System General Precursor Synthetic Strategy
Quinazolinones Anthranilic Acid Esters Condensation and cyclization with amides and hydrazine. nih.gov
Spiro-fused Quinolines 2-dialkylaminobenzaldehydes Knoevenagel condensation followed by intramolecular cyclization. nih.gov
Tetracyclic Tetrahydroisoquinolines N-benzylated aminoacetals Petasis reaction followed by Pomeranz–Fritsch double cyclization. beilstein-journals.org

Precursor for the Synthesis of Functionalized Benzoic Acid Derivatives

This compound serves as a protected form of its parent carboxylic acid, 2-amino-5-(trifluoromethoxy)benzoic acid. sigmaaldrich.comfishersci.no The ethyl ester can be readily hydrolyzed under either acidic or basic conditions to liberate the free carboxylic acid.

This unmasked benzoic acid derivative is itself a valuable intermediate. The carboxylic acid functionality can undergo a wide range of standard organic transformations. It can be converted to an acyl chloride, which is a highly reactive intermediate for forming amides or other esters. It can also participate in various coupling reactions. This versatility allows for the synthesis of a diverse array of functionalized benzoic acid derivatives where the key 2-amino and 5-trifluoromethoxy substitution pattern is preserved. The amino group can be temporarily protected if necessary, allowing for selective reactions at the carboxylic acid site before being deprotected in a later step.

Table 2: Properties of 2-Amino-5-(trifluoromethoxy)benzoic acid

Property Value Source
CAS Number 83265-56-9 sigmaaldrich.com
Molecular Formula C₈H₆F₃NO₃ sigmaaldrich.com
Molecular Weight 221.13 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Melting Point 138-142 °C sigmaaldrich.com

| Assay | 97% | sigmaaldrich.com |

Incorporation into Polymeric Materials or Ligands for Catalysis (if applicable to non-biological applications)

While specific examples of this compound being incorporated into polymers or catalytic ligands are not extensively documented in the search results, its molecular structure contains functional groups suitable for such applications.

The primary amino group (–NH₂) is a key functional handle that can be used for polymerization. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would feature the trifluoromethoxy group as a pendent moiety, potentially conferring properties such as increased thermal stability, chemical resistance, and specific surface characteristics.

In the field of catalysis, the compound is a potential precursor for the synthesis of ligands for metal complexes. The amino group, as well as the oxygen of the trifluoromethoxy group and the nitrogen and oxygen atoms within heterocyclic systems derived from it, can act as donor atoms to coordinate with metal centers. By designing appropriate synthetic routes, it is conceivable to create bidentate or polydentate ligands that incorporate the trifluoromethoxy-substituted benzene ring. Such ligands could be used in homogeneous catalysis, with the trifluoromethoxy group influencing the electronic environment of the metal center and the solubility of the catalyst.

Facilitating the Introduction of Trifluoromethoxy and Amino Functionalities into Diverse Molecular Scaffolds

The primary utility of this compound in organic synthesis is its role as a carrier for the simultaneous introduction of two highly valuable functional groups: a primary amine and a trifluoromethoxy group.

The trifluoromethoxy (–OCF₃) group is a lipophilic electron-withdrawing group that is often considered a bioisostere of a methyl or chloro group, but with significantly different electronic properties. Its inclusion in molecules, particularly pharmaceuticals, can enhance metabolic stability, improve cell membrane permeability, and modulate receptor binding affinity. evitachem.com

The 2-amino group is one of the most versatile functional groups in organic synthesis. It serves as a nucleophile, a base, and a precursor for a multitude of other functionalities. It can be acylated, alkylated, diazotized for conversion into halides or other groups, and, most importantly, used as an anchor point for building complex heterocyclic structures. nih.gov

Therefore, this compound acts as a specialized building block that provides chemists with a reliable method to incorporate the specific 2-amino-5-(trifluoromethoxy)phenyl moiety into larger, more complex molecular targets. This simplifies synthetic design by providing a pre-functionalized aromatic ring, saving multiple steps that would otherwise be required to introduce these groups individually.

Future Research Directions and Unexplored Avenues

Development of Asymmetric and Stereoselective Synthetic Methodologies

The creation of chiral molecules is central to modern drug discovery. While methods for synthesizing fluorinated chiral amines exist, the development of specific asymmetric and stereoselective methodologies for ethyl 2-amino-5-(trifluoromethoxy)benzoate is a critical frontier. nih.govbeilstein-journals.org Future research should focus on the following:

Catalytic Asymmetric Hydrogenation: Developing chiral metal or organic catalysts for the asymmetric hydrogenation of imines derived from this compound would provide direct access to enantiomerically pure secondary amines. nih.gov

Chiral Auxiliary-Based Methods: The use of chiral auxiliaries, such as (S)- or (R)-α-methylbenzylamine, can guide the stereoselective addition of nucleophiles. acs.org Applying SAMP/RAMP hydrazone methods to aldehydes derived from the title compound could yield highly enantioenriched α-trifluoromethylated amines. acs.orgacs.org

Enantioselective Isomerization: A novel strategy involves the catalytic enantioselective isomerization of trifluoromethyl imines to their corresponding amines using chiral organic catalysts like modified cinchona alkaloids. nih.gov Adapting this 1,3-proton shift strategy for derivatives of this compound could be a highly atom-economical route to chiral products.

Progress in this area would enable the synthesis of complex, stereochemically defined molecules for evaluation as new pharmaceutical candidates. beilstein-journals.org

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. acs.orgsciencedaily.com Future research on this compound should prioritize sustainable synthetic routes.

C-H Activation: Direct functionalization of the aromatic ring through C-H activation, using transition-metal catalysts like palladium or ruthenium, would be a highly efficient strategy. nano-ntp.comresearchgate.net This avoids the need for pre-functionalized starting materials, reducing step counts and waste.

Flow Chemistry: Implementing flow chemistry processes for the synthesis and derivatization of this compound can offer improved safety, scalability, and reaction control compared to traditional batch methods. sciencedaily.com

Mechanochemistry: Solvent-free mechanochemical methods, which involve grinding solid reactants together, represent a green alternative for reactions like imine synthesis. mdpi.com This approach could be particularly useful for preparing derivatives of the title compound while minimizing environmental impact. mdpi.com

Biocatalysis: Exploring enzymatic transformations could offer unparalleled selectivity under mild, aqueous conditions. mdpi.com For instance, engineered enzymes could catalyze the selective acylation of the amino group or hydrolysis of the ester.

The table below outlines potential green chemistry approaches applicable to the synthesis and derivatization of the target compound.

Green Chemistry ApproachPotential ApplicationAdvantages
C-H Activation Direct arylation or alkylation of the benzene (B151609) ring.High atom economy, reduced synthetic steps. nano-ntp.com
Flow Chemistry Nitration, reduction, or amidation reactions.Enhanced safety, scalability, precise control. sciencedaily.com
Mechanochemistry Imine or amide bond formation.Solvent-free, reduced waste, energy efficient. mdpi.com
Biocatalysis Selective acylation, hydrolysis, or other transformations.High selectivity, mild conditions, biodegradable catalysts. mdpi.com

Investigation into the Solid-State Chemistry and Polymorphism

The solid-state properties of a compound can significantly impact its stability, solubility, and manufacturability, which is especially critical for active pharmaceutical ingredients (APIs). nih.govresearchgate.net Polymorphism, the ability of a substance to exist in multiple crystal forms, is a key area for investigation. researchgate.netgoogle.com

Future research should involve:

Polymorph Screening: A systematic screening for different polymorphic forms of this compound and its key derivatives should be conducted by varying crystallization conditions (e.g., solvent, temperature, pressure). google.comresearchgate.net

Structural Characterization: Discovered polymorphs should be thoroughly characterized using techniques like Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction, Differential Scanning Calorimetry (DSC), and solid-state NMR. researchgate.net

Intermolecular Interaction Analysis: Theoretical studies, such as Atoms-in-Molecules (AIM), can be used to understand the nature and strength of intermolecular interactions, including C-F···F-C and C-F···H-C contacts, which govern crystal packing. nih.gov The interplay between the amino, ester, and trifluoromethoxy groups likely leads to complex and potentially unique packing arrangements. tandfonline.com

Understanding the polymorphic landscape is crucial for ensuring the reproducibility and performance of materials derived from this compound. researchgate.net

Detailed Mechanistic Investigations of Underexplored Reactions

While this compound can participate in various known reactions typical of substituted anilines and benzoates, a detailed mechanistic understanding is often lacking. rsc.orgmdpi.com

Reaction Kinetics: Studying the kinetics of key transformations, such as electrophilic aromatic substitution or nucleophilic attack on the ester, can reveal the influence of the trifluoromethoxy group on reaction rates and pathways. rsc.org Kinetic studies on reactions involving substituted anilines have previously revealed complex formation steps prior to the main reaction. rsc.org

Intermediate Trapping: Control experiments, including the use of radical traps like TEMPO, can help determine whether reactions proceed through radical, ionic, or concerted pathways. acs.org

Computational Modeling: Theoretical calculations can be employed to map potential energy surfaces, identify transition states, and elucidate reaction mechanisms at the molecular level. nih.gov For example, understanding the oxidation mechanism of the aniline (B41778) group initiated by radicals is crucial for predicting atmospheric degradation and stability. nih.gov

A plausible reaction to investigate is the annulation with α-diazo sulfonium (B1226848) salts to form quinoline (B57606) structures, where a deeper mechanistic insight into the formation of dicationic intermediates could broaden the synthetic utility of the compound. acs.org

Computational Design of New Derivatives for Specific Chemical Functionalities

Computational chemistry provides powerful tools for the in silico design of new molecules with tailored properties, accelerating the discovery process and reducing experimental costs. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their chemical or biological activity. nih.govnih.gov By building a library of virtual derivatives of this compound, descriptors such as electronic properties, steric factors, and lipophilicity can be calculated and used to predict their efficacy for a specific function, such as fungicidal or anti-tubercular activity. nih.govfrontiersin.org

Molecular Docking: For medicinal chemistry applications, molecular docking can be used to predict the binding affinity and orientation of designed derivatives within the active site of a biological target. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic properties (e.g., HOMO-LUMO gap, dipole moment) of novel derivatives, providing insight into their reactivity and stability. researchgate.net This approach is valuable for designing molecules for materials science applications, such as novel liquid crystals or polymers. researchgate.net

The table below summarizes key computational parameters that could guide the design of new derivatives.

Computational MethodKey Parameters/DescriptorsApplication
QSAR Correlation coefficient (r²), Cross-validated r² (q²), Physicochemical descriptors (e.g., LogP, dipole moment). frontiersin.orgPredicting biological activity (e.g., fungicide, anti-tubercular). nih.govfrontiersin.org
Molecular Docking Binding energy, Ligand-receptor interactions (H-bonds, hydrophobic contacts).Designing enzyme inhibitors or receptor agonists/antagonists. nih.gov
DFT HOMO/LUMO energies, Mulliken charges, Molecular electrostatic potential. researchgate.netPredicting reactivity, stability, and sites for electrophilic/nucleophilic attack. researchgate.netresearchgate.net

By leveraging these computational tools, research can move beyond trial-and-error synthesis toward a more rational and efficient design of new functional molecules based on the this compound scaffold. mdpi.comnih.gov

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